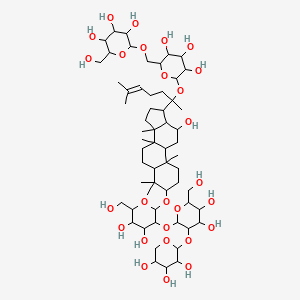

Notoginsenoside Fa

Descripción general

Descripción

Notoginsenósido Fa es un sapónido de tipo protopanaxadiol extraído de la planta Panax notoginseng. Este compuesto es conocido por su potencial para activar y restaurar las funciones cerebrales degeneradas .

Mecanismo De Acción

El notoginsenósido Fa ejerce sus efectos a través de diversos objetivos y vías moleculares. Activa y modula la actividad de enzimas y receptores específicos, lo que lleva a cambios en los procesos celulares. Por ejemplo, se ha demostrado que influye en la expresión de las enzimas del citocromo P450, que juegan un papel crucial en el metabolismo de los fármacos . Además, el notoginsenósido Fa puede modular vías de señalización como la vía de la proteína quinasa activada por mitógenos (MAPK), lo que contribuye a sus efectos anticancerígenos y antiinflamatorios .

Análisis Bioquímico

Biochemical Properties

Notoginsenoside Fa plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to activate enzymes involved in the biosynthesis of other ginsenosides, such as ginsenoside Rb1 and Rc . This compound also interacts with proteins involved in cellular signaling pathways, including those regulating oxidative stress and inflammation . These interactions are essential for its neuroprotective effects, as they help mitigate oxidative damage and inflammatory responses in neuronal cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it enhances cell survival and function by modulating cell signaling pathways such as the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, proliferation, and differentiation. This compound also influences gene expression, promoting the expression of genes involved in antioxidant defense and reducing the expression of pro-inflammatory genes . Additionally, it impacts cellular metabolism by enhancing mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding leads to the activation of the PI3K/AKT pathway, which promotes cell survival and growth . This compound also inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In vitro studies have shown that this compound maintains its neuroprotective effects for several weeks, but these effects diminish with prolonged exposure . In vivo studies have demonstrated that long-term administration of this compound can lead to sustained improvements in cognitive function and neuronal health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . High doses can lead to adverse effects, including toxicity and impaired cellular function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by intestinal bacteria into various bioactive metabolites, including ginsenoside Rg1 and protopanaxadiol . These metabolites exhibit higher bioavailability and permeability, enhancing the overall therapeutic effects of this compound . The compound also interacts with enzymes involved in the biosynthesis of other ginsenosides, further contributing to its metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is primarily localized in the cytoplasm, where it interacts with various cellular components to exert its effects . The compound’s distribution is influenced by its interactions with membrane transporters, which facilitate its uptake and accumulation in target tissues .

Subcellular Localization

This compound is predominantly localized in the cytoplasm and associated with cellular membranes . This subcellular localization is crucial for its activity, as it allows the compound to interact with key signaling molecules and enzymes involved in cellular processes . Additionally, this compound undergoes post-translational modifications that direct it to specific cellular compartments, enhancing its functional specificity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El notoginsenósido Fa se puede sintetizar mediante la transformación de los principales ginsenósidos que se encuentran en las flores de Panax notoginseng. La transformación implica el uso del hongo Cladosporium xylophilum, que convierte los principales ginsenósidos Rb1, Rb2, Rb3 y Rc en notoginsenósidos Fa, Fd y Fe . Las vías de biotransformación se estudian utilizando técnicas como la cromatografía en capa fina (TLC), la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) .

Métodos de Producción Industrial: La producción industrial de notoginsenósido Fa implica la extracción y purificación de saponinas de Panax notoginseng. La tecnología de procesamiento por microondas se ha aplicado para degradar saponinas de los tallos y las hojas de Panax notoginseng, lo que resulta en la producción de notoginsenósido Fa junto con otros productos de transformación .

Análisis De Reacciones Químicas

Tipos de Reacciones: El notoginsenósido Fa experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. La vía de transformación del notoginsenósido Fa implica la eliminación de unidades de azúcar en posiciones específicas, lo que conduce a la formación de diferentes ginsenósidos .

Reactivos y Condiciones Comunes: La biotransformación del notoginsenósido Fa está facilitada por enzimas producidas por el hongo Cladosporium xylophilum. La enzima purificada tiene un peso molecular de 66,4 kDa y presenta una alta selectividad para escindir unidades de azúcar específicas .

Principales Productos Formados: Los principales productos formados a partir de la transformación del notoginsenósido Fa incluyen los ginsenósidos F2 y Rd2, y los notoginsenósidos Fd y Fe .

Aplicaciones Científicas De Investigación

Química: El notoginsenósido Fa se utiliza como precursor para la síntesis de otros ginsenósidos bioactivos. Su estructura y reactividad únicas lo convierten en un compuesto valioso para la investigación química .

Biología: En la investigación biológica, el notoginsenósido Fa se estudia por sus efectos en los procesos celulares y las vías moleculares. Ha demostrado potencial en la modulación de la actividad enzimática y la expresión génica .

Medicina: El notoginsenósido Fa exhibe importantes actividades farmacológicas, incluidos efectos anticancerígenos, antiinflamatorios y neuroprotectores. Se ha investigado su potencial para tratar diversas enfermedades, como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos .

Industria: En la industria farmacéutica, el notoginsenósido Fa se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos. Su capacidad para modular las vías biológicas lo convierte en un candidato prometedor para el descubrimiento de fármacos .

Comparación Con Compuestos Similares

El notoginsenósido Fa pertenece a los ginsenósidos de protopanaxadiol (PPD), que incluyen otros compuestos como los notoginsenósidos Fc y Fe, y los ginsenósidos Rb1, Rb2 y Rc . En comparación con estos compuestos similares, el notoginsenósido Fa exhibe actividades farmacológicas únicas y mayor potencia en ciertas aplicaciones . Las diferencias estructurales entre estos compuestos contribuyen a sus distintos efectos biológicos y potencial terapéutico.

Conclusión

El notoginsenósido Fa es un compuesto versátil y valioso con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química única, sus diversas actividades farmacológicas y su capacidad para modular las vías moleculares lo convierten en un candidato prometedor para futuras investigaciones y desarrollo.

Actividad Biológica

Notoginsenoside Fa (NGFa) is a protopanaxadiol-type saponin derived from Panax notoginseng, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects. This article provides a detailed overview of the biological activities of this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₅₉H₁₀₀O₂₇ |

| Molecular Weight | 1241.41 g/mol |

| CAS Number | 88100-04-3 |

| Density | 1.48 ± 0.1 g/cm³ |

1. Neuroprotective Effects

Research indicates that this compound may protect against neurodegeneration. A study demonstrated that NGFa could activate and recover the function of degenerated brain cells, potentially through mechanisms involving the modulation of oxidative stress and inflammation pathways .

Case Study:

In a model of Alzheimer's disease, this compound showed promise in reducing amyloid-beta-induced toxicity, suggesting a potential role in treating neurodegenerative disorders.

2. Cardioprotective Effects

This compound has been shown to exhibit cardioprotective properties. It enhances cardiac function and reduces myocardial injury in heart failure models by modulating lipid metabolism and inflammatory responses.

Research Findings:

- In a study involving mice with heart failure induced by left anterior descending (LAD) ligation, NGFa administration improved cardiac function and reduced lipotoxicity by activating the AMPK pathway, which is crucial for fatty acid oxidation .

- The compound also inhibited diacylglycerol (DAG) synthesis and promoted the expression of carnitine palmitoyltransferase-1A (CPT-1A), an enzyme vital for fatty acid metabolism .

3. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which may contribute to its protective roles in various tissues. It has been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

Table: Mechanisms of Action in Inflammation

| Mechanism | Effect | Reference |

|---|---|---|

| NF-kB Inhibition | Reduces inflammation | |

| Modulation of Nrf2/ARE | Enhances antioxidant enzyme expression | |

| Inhibition of iNOS | Decreases nitric oxide production |

Pharmacological Studies

Several pharmacological studies have explored the potential applications of this compound:

- Cardiovascular Health: NGFa has been linked to improvements in lipid profiles and reductions in markers associated with cardiovascular diseases.

- Metabolic Disorders: The compound has shown efficacy in ameliorating insulin resistance and oxidative stress in endothelial cells exposed to palmitic acid .

Propiedades

IUPAC Name |

2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-52-47(76)42(71)40(69)31(82-52)23-78-50-46(75)41(70)37(66)28(19-60)79-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-53-48(43(72)38(67)29(20-61)80-53)85-54-49(44(73)39(68)30(21-62)81-54)84-51-45(74)36(65)27(64)22-77-51/h10,25-54,60-76H,9,11-23H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERICYNRBVMDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H100O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316170 | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1241.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88100-04-3 | |

| Record name | Notoginsenoside Fa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88100-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 240 °C | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What makes Notoginsenoside Fa a compound of interest in the context of Panax notoginseng quality control?

A: Research suggests that the ratio of Notoginsenoside K to this compound (N-K/Fa) can be a valuable marker for assessing the quality of Panax notoginseng, particularly in studies focused on continuous cropping obstacles. [] This ratio can also be helpful in analyzing notoginseng samples from different growth years. [] this compound content itself is also significantly lower in notoginseng samples affected by continuous cropping obstacles compared to normal samples. []

Q2: Can you elaborate on the role of Cladosporium xylophilum in relation to this compound?

A: Cladosporium xylophilum, a fungus isolated from soil, demonstrates the ability to transform major ginsenosides found in Panax notoginseng flowers into minor ginsenosides, including this compound. [] Interestingly, this transformation process can be achieved using both the whole fungus and its purified enzyme. [] This finding opens up exciting possibilities for enhancing the production of potentially more pharmacologically active minor ginsenosides like this compound from readily available sources.

Q3: What analytical techniques are commonly employed to study this compound and other related compounds?

A: A combination of techniques is often used to analyze this compound and other triterpenoids in Panax notoginseng. These include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). [, ] Specifically, an efficient LC-MS/MS method has been developed for the simultaneous quantification of 23 triterpenoids, including this compound, in biological samples. [] This method exhibits high sensitivity and is valuable for pharmacokinetic studies, enabling researchers to understand how these compounds are absorbed, distributed, metabolized, and excreted by the body. []

Q4: What is the significance of identifying specific markers like this compound in Panax notoginseng research?

A: Identifying and understanding the roles of specific markers like this compound, especially in the context of continuous cropping obstacles, can provide valuable insights for improving cultivation practices and ensuring the consistent production of high-quality Panax notoginseng. [] Furthermore, detailed analysis of these markers, including their transformations and interactions with other compounds, is crucial for maximizing the therapeutic potential of this important medicinal plant. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.